![molecular formula C19H17N3O B5520633 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

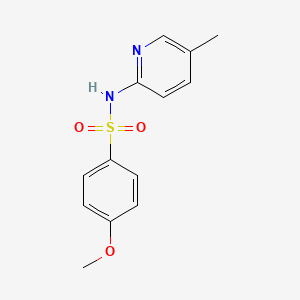

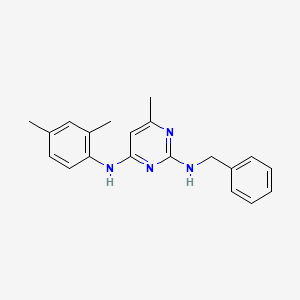

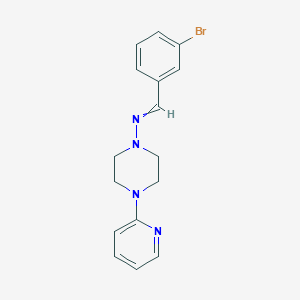

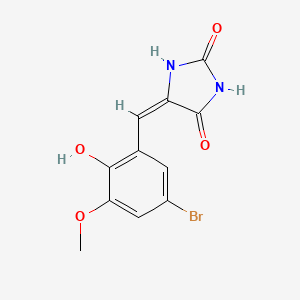

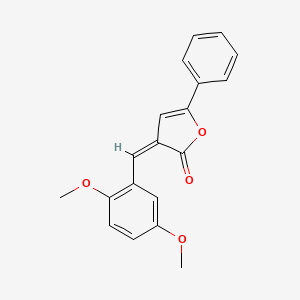

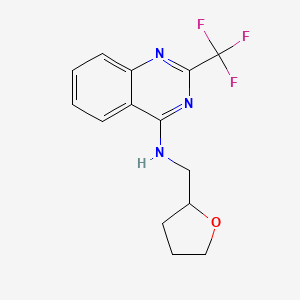

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 4-amino-3-(p-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was prepared from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, demonstrating the complexity and specificity of synthesis routes for such compounds (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction techniques and supported by computational methods like DFT (Density Functional Theory) to optimize the molecular geometry and predict vibrational frequencies, as seen in the analysis of triazole derivatives (Șahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions, including cyclization and substitution, play a critical role in the synthesis of these compounds. For instance, reactions involving benzyl bromide and sodium hydroxide result in the formation of new compounds with potential biological activities (Bekircan et al., 2008).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

The derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been investigated as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit corrosion on metal surfaces in acidic environments. This effectiveness is attributed to their adsorption onto the metal surface, following the Langmuir adsorption isotherm, thereby protecting the metal from corrosive substances (Verma, Quraishi, & Singh, 2015).

Synthetic Routes and Functionalization

Research has explored synthetic routes for creating 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile and its derivatives, highlighting their potential for further functionalization. These compounds serve as building blocks for more complex molecules, demonstrating versatility in chemical synthesis and potential applications in developing new materials or drugs (Lemaire, Leleu-Chavain, Tourteau, Abdul-Sada, Spencer, & Millet, 2015).

Anticancer Evaluation

Derivatives of 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile have been synthesized and evaluated for their potential anticancer activities. Some of these compounds exhibited promising activity against a panel of 60 cell lines derived from various cancer types. This indicates the potential of these compounds in anticancer drug development and therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial and Surface Activity

The synthesis and evaluation of new 1,2,4-triazole derivatives, including 5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, have shown significant antimicrobial activity and potential as surface active agents. These findings suggest the dual functionality of these compounds as both antimicrobial agents and surface modifiers, which could be beneficial in various industrial and pharmaceutical applications (El-Sayed, 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methylphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-3-7-15(8-4-13)12-21-19-17(11-20)22-18(23-19)16-9-5-14(2)6-10-16/h3-10,21H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKOGEGXHOAHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)

![3-(4-methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5520579.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)